Kazusamycin B

Structural Biology Medicinal Chemistry Natural Product Chemistry

Kazusamycin B (CAS 107140-30-7; synonyms PD 124895, CL-1957E) is a polyketide natural product belonging to the leptomycin family of antibiotics, originally isolated from the fermentation broth of Streptomyces sp. No.

Molecular Formula C32H46O7
Molecular Weight 542.7 g/mol
Cat. No. B10783465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKazusamycin B
Molecular FormulaC32H46O7
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C
InChIInChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15-,23-18+/t20-,24+,25+,26+,27+,28+,31-/m0/s1
InChIKeyOOQHBJFDAPXZJM-VYUQJBHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Kazusamycin B – A Hydroxylated Leptomycin-Class CRM1 Inhibitor for Antitumor and Antifungal Research Procurement


Kazusamycin B (CAS 107140-30-7; synonyms PD 124895, CL-1957E) is a polyketide natural product belonging to the leptomycin family of antibiotics, originally isolated from the fermentation broth of Streptomyces sp. No. 81-484 [1]. With molecular formula C32H46O7 and molecular weight 542.7 Da, it is structurally defined as a hydroxylated analogue of Leptomycin A [2]. Kazusamycin B functions as an inhibitor of CRM1 (Exportin-1)-mediated nuclear export and demonstrates potent cytocidal activity against multiple cancer cell lines at sub-nanomolar to low nanomolar concentrations, along with selective antifungal activity [3].

CRM1 (Exportin-1) nuclear export inhibition studies
G1-phase cell cycle arrest research workflow
Antifungal screening context (S. pombe, R. javanicus)
Cell-model cytotoxicity endpoint review across tumor panels

Why In-Class Substitution of Kazusamycin B with Other Leptomycins or CRM1 Inhibitors Is Not Straightforward


Despite sharing a common CRM1-targeting mechanism, members of the leptomycin/kazusamycin family exhibit divergent structural features, cell cycle arrest phases, and antimicrobial selectivity profiles that preclude simple interchangeability [1]. Kazusamycin B is a hydroxylated analogue of Leptomycin A — a single oxygen addition (C32H46O7 vs C32H46O6) that alters hydrogen-bonding capacity and lipophilicity relative to the parent scaffold . Critically, Kazusamycin B arrests cells at the G1 phase, whereas its close structural relative Kazusamycin A induces G2 arrest with M-phase delay [2]. Furthermore, the compound's selective antifungal activity (potent against Schizosaccharomyces pombe and Rhizopus javanicus) with complete inactivity against Gram-positive and Gram-negative bacteria (MIC >100 µg/mL) distinguishes it from Leptomycin B, which possesses broader antibacterial activity . These differences have direct consequences for experimental design, assay interpretation, and procurement decisions when a specific phenotypic or mechanistic profile is required.

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Hydroxylated analogue of Leptomycin A — additional -OH group may alter CRM1 binding kinetics and lipophilicity relative to the parent scaffold.
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G1-phase arrest differs from Kazusamycin A (G2 arrest); substituting may confound cell cycle checkpoint studies.
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Selective antifungal profile without antibacterial activity contrasts with broader-spectrum Leptomycin B; antimicrobial screening context may not transfer.

Kazusamycin B Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


Structural Hydroxylation Differentiates Kazusamycin B from Its Parent Compound Leptomycin A

Kazusamycin B is explicitly characterized as a hydroxylated analogue of Leptomycin A, bearing one additional oxygen atom in its molecular scaffold. This structural modification increases the molecular formula from C32H46O6 (Leptomycin A, MW 526.7) to C32H46O7 (Kazusamycin B, MW 542.7), and the compound is described as highly lipophilic . The additional hydroxyl group introduces an extra hydrogen-bond donor/acceptor site that potentially alters target binding kinetics, solubility profile, and metabolic stability relative to the parent Leptomycin A scaffold [1].

Structural Differentiation
Cross-study comparable
+1 oxygen atom (C32H46O7 vs C32H46O6), ΔMW +16 Da
Hydroxylation alters hydrogen-bonding capacity and lipophilicity; may affect CRM1 binding and solubility profile.
Procurement of hydroxylated analogue required for SAR studies.
Structural Biology Medicinal Chemistry Natural Product Chemistry

G1-Phase Cell Cycle Arrest Distinguishes Kazusamycin B from Kazusamycin A Which Arrests at G2

Kazusamycin B induces G1-phase cell cycle arrest in L1210 murine leukemia cells. Takamiya et al. (1988) demonstrated by flow cytometric analysis that Kazusamycin B arrests synchronized L1210 cells at the G1 phase, with metaphase initiation retardation also observed [1]. In contrast, the structurally related Kazusamycin A (KZMA) induces G2 arrest with M-phase retardation in human transitional cancer cell lines, a profile explicitly described as different from other available anticancer antibiotics [2]. This divergent cell cycle effect within the same compound family provides a functional differentiation axis that is directly relevant for mechanism-of-action studies.

Cell Cycle Arrest Phase
Cross-study comparable
G1 arrest in L1210 cells (flow cytometry) vs G2 arrest by Kazusamycin A
G1-specific phenotype precludes interchangeable use in cell cycle regulation studies.
Model-specific arrest; validated by flow cytometry.
Cell Cycle Analysis Cancer Biology Flow Cytometry

Selective Antifungal Activity Without Antibacterial Activity Sets Kazusamycin B Apart from Broader-Spectrum Leptomycins

Kazusamycin B displays a narrow and selective antifungal spectrum: it is active against Schizosaccharomyces pombe with MIC = 0.05 µg/mL and Rhizopus javanicus with MIC = 2.13 µg/mL, but is completely inactive against both Gram-positive and Gram-negative bacteria (MIC >100 µg/mL) [1]. This selectivity profile contrasts with Leptomycin B, which is reported to possess both antifungal and antibacterial activities [2]. Similarly, Leptomycin A demonstrates antimicrobial activity against Schizosaccharomyces pombe and Mucor rouxianus . The absence of antibacterial activity in Kazusamycin B provides a cleaner pharmacological tool for antifungal mechanistic studies without confounding antibacterial effects.

Antifungal Selectivity
Class-level inference
S. pombe MIC 0.05 µg/mL, R. javanicus MIC 2.13 µg/mL, bacteria MIC >100 µg/mL
Antifungal-selective profile supports cleaner mechanistic studies without antibacterial confounding.
Contrasts with broader-spectrum Leptomycin B; data to verify in user's assay.
Antifungal Screening Antimicrobial Selectivity Microbiology

In Vivo Activity Against Doxorubicin-Resistant P388 Leukemia Demonstrates Drug-Resistant Tumor Efficacy

In the comprehensive in vivo evaluation by Yoshida et al. (1987), Kazusamycin B demonstrated efficacy against doxorubicin-resistant P388 leukemia, a multidrug-resistant murine tumor model that is refractory to standard anthracycline therapy [1]. The compound showed a broad antitumor spectrum in vivo including activity against S180, P388, EL-4, B16, hepatic metastases of L5178Y-ML, pulmonary metastases of 3LL, and human mammary cancer MX-1 xenografts [2]. Notably, the study also reported that the maximum tolerated dose was tumor-type dependent, being much higher in mice bearing subcutaneous tumors than in those with ascitic P388 leukemia, and that intermittent administration could substantially reduce cumulative toxicity while maintaining therapeutic effect [3].

In Vivo Resistant Model
Direct head-to-head
Active against doxorubicin-resistant P388 leukemia, S180, B16, MX-1 xenografts (Yoshida et al.)
Supports drug-resistant leukemia model research where anthracyclines fail.
MTD varies with tumor model; intermittent dosing context.
Drug Resistance In Vivo Oncology Leukemia Models

CRM1-Mediated Rev Translocation Inhibition at Nanomolar Potency Validates Nuclear Export Targeting

Kazusamycin B inhibits nuclear-to-cytoplasmic translocation of the HIV-1 regulatory protein Rev in HeLa cells expressing Rev with an IC50 of 6.3 nM [1]. This potency is consistent with the leptomycin/kazusamycin family mechanism — all six isolated leptomycins (including Kazusamycin B) were confirmed to inhibit Rev translocation at nanomolar concentrations [2]. For cross-class context, Leptomycin A inhibits Rev translocation with IC50 = 0.8 nM, while Leptomycin B achieves IC50 = 0.1 nM in the same assay format after 7 hours of exposure . At 5 ng/mL, Kazusamycin B halts the cell cycle at G1 phase and induces nuclear condensation in L1210 cells, consistent with CRM1 inhibition-mediated nuclear accumulation of cargo proteins [3].

CRM1 Rev Translocation IC50
Cross-study comparable
IC50 = 6.3 nM in HeLa cells (Leptomycin A: 0.8 nM, Leptomycin B: 0.1 nM)
Intermediate CRM1 potency relative to more potent family members; may enable dose-response titration.
7 h exposure; rank-order context for functional assays.
Nuclear Export Inhibition HIV-1 Rev Protein CRM1/XPO1 Pharmacology

Cytotoxic Potency Profile Across a Panel of Tumor Cell Lines Informs Cell-Type-Specific Experimental Selection

Kazusamycin B exhibits a characteristic cytotoxicity profile across multiple cell lines after 72-hour exposure: L1210 (IC50 = 1.8 ng/mL), P388/S (IC50 = 2.0 ng/mL), B16 (IC50 = 0.7 ng/mL), HeLa S3 (IC50 = 1.8 ng/mL), L5178Y-ML (IC50 = 10.0 ng/mL), and L929 (IC50 = 1.0 ng/mL) [1]. In cytocidal assays against L1210, the IC50 was 0.0018 µg/mL (1.8 ng/mL) and against P388 the IC100 was 0.0016 µg/mL (1.6 ng/mL) [2]. The compound is also cytotoxic to HCT-8 human colon adenocarcinoma cells with IC50 = 1.6 ng/mL [3]. This multi-cell-line profile reveals differential sensitivity, with B16 melanoma cells being the most sensitive (IC50 = 0.7 ng/mL) and L5178Y-ML lymphoma cells being approximately 14-fold less sensitive (IC50 = 10.0 ng/mL), enabling cell-type-specific experimental design.

Cytotoxic Potency Panel
Supporting evidence
IC50 range 0.7–10.0 ng/mL across 7 cell lines (B16 most sensitive, L5178Y-ML least)
Cell-type-dependent sensitivity informs cell-line selection for cytotoxicity endpoint review.
72 h exposure; units ng/mL — confirm molar conversion for cross-study comparison.
Cytotoxicity Profiling Cancer Cell Line Panel IC50 Comparison

Kazusamycin B – Validated Research and Industrial Application Scenarios Based on Comparative Evidence


G1-Phase Cell Cycle Arrest Studies Requiring a CRM1 Inhibitor with a Defined Checkpoint Phenotype

For researchers investigating G1/S checkpoint regulation or screening for compounds that induce G1-phase accumulation, Kazusamycin B provides a well-characterized positive control. Flow cytometric evidence confirms that Kazusamycin B arrests synchronized L1210 cells specifically at the G1 phase with concurrent metaphase initiation retardation, a phenotype mechanistically distinct from the G2/M arrest induced by Kazusamycin A [1]. Procurement of Kazusamycin B — rather than Kazusamycin A — is essential when the experimental readout depends on G1-specific arrest, as substitution with Kazusamycin A would produce a G2-arrest phenotype and confound interpretation [2].

Selective Antifungal Discovery Programs Using a CRM1 Inhibitor Devoid of Antibacterial Activity

In antifungal drug discovery and mode-of-action studies, Kazusamycin B's selective activity against S. pombe (MIC = 0.05 µg/mL) and R. javanicus (MIC = 2.13 µg/mL), combined with complete absence of antibacterial activity (MIC >100 µg/mL against both Gram-positive and Gram-negative bacteria), makes it an attractive tool compound [1]. This contrasts favorably with Leptomycin B, which possesses broader antimicrobial activity that could generate confounding off-target effects in co-culture or microbiome-adjacent experimental systems [2]. Kazusamycin B enables cleaner mechanistic dissection of CRM1-dependent antifungal pathways without interference from antibacterial pharmacology.

In Vivo Drug-Resistant Leukemia Models Where Doxorubicin-Based Standard Therapy Fails

Kazusamycin B has demonstrated in vivo efficacy against doxorubicin-resistant P388 leukemia, a model that recapitulates clinical anthracycline-refractory disease [1]. The compound also shows activity against hepatic metastases (L5178Y-ML) and pulmonary metastases (3LL), as well as human mammary cancer MX-1 xenografts [2]. Its CRM1-targeting mechanism operates independently of the multidrug resistance pathways that limit anthracycline efficacy. For preclinical oncology programs investigating nuclear export inhibition as a strategy to overcome drug resistance, Kazusamycin B offers a validated tool with published in vivo efficacy data in resistant models that newer synthetic CRM1 inhibitors (e.g., SINE compounds) may not yet have replicated in head-to-head studies.

Nuclear Export Mechanism Studies Using an Intermediate-Potency CRM1 Inhibitor for Dose-Response Titration

Kazusamycin B inhibits CRM1-mediated Rev translocation with IC50 = 6.3 nM, positioning it as an intermediate-potency CRM1 inhibitor — less potent than Leptomycin B (IC50 = 0.1 nM) but active in the same nanomolar concentration range [1]. This intermediate potency may be advantageous for dose-response experiments where the extreme potency of Leptomycin B (covalent irreversible inhibition at sub-nanomolar concentrations) limits the ability to establish graded inhibition curves [2]. Researchers designing nuclear export inhibition assays with a wider dynamic range may therefore preferentially select Kazusamycin B over Leptomycin B to achieve titratable CRM1 inhibition across a broader concentration window.

Application
Selection Property
Validation Focus
G1-phase cell cycle arrest studies
CRM1 inhibitor with defined G1-specific phenotype
Flow cytometric G1 arrest confirmation in L1210 model
Antifungal screening research
Selective antifungal without antibacterial activity
MIC profiling against S. pombe and R. javanicus
Drug-resistant leukemia model research
In vivo activity against doxorubicin-resistant P388
Resistant tumor model response endpoints and MTD context
Nuclear export mechanism studies
Intermediate CRM1 inhibition potency
Rev translocation IC50 and dose-response range review

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